Foreword: A Senior Application Scientist's Perspective
Foreword: A Senior Application Scientist's Perspective
An In-depth Technical Guide to 4-(1-Hydroxyethyl)phenol for Advanced Research
In the landscape of pharmaceutical and chemical research, success is often predicated on a deep, foundational understanding of the molecular building blocks we employ. 4-(1-Hydroxyethyl)phenol, also known as 1-(4-Hydroxyphenyl)ethanol, is one such cornerstone molecule. It is more than a simple aromatic alcohol; it is a versatile intermediate whose strategic importance is evident in its dual reactive sites—the phenolic hydroxyl group and the secondary benzylic alcohol. This guide is structured not as a mere datasheet, but as a technical narrative. We will move from its fundamental properties to its synthesis, reactivity, and critical applications, with a focus on the causal relationships that govern its behavior. Our goal is to equip you, the researcher, with the nuanced understanding required to leverage this molecule's full potential in your work, from synthetic strategy to biological application.
Section 1: Core Physicochemical & Spectroscopic Identity
A molecule's identity is defined by its physical properties and its response to spectroscopic interrogation. These data points are the foundational grammar for any subsequent synthetic or analytical endeavor.
Physicochemical Properties
The properties of 4-(1-Hydroxyethyl)phenol are dictated by its structure: a polar phenolic group and a secondary alcohol on an ethyl bridge attached to a benzene ring. This combination imparts moderate polarity, solubility in polar organic solvents, and a relatively high melting point due to intermolecular hydrogen bonding.
| Property | Value | Source(s) |
| CAS Number | 2380-91-8 | [1][2][3] |
| Molecular Formula | C₈H₁₀O₂ | [3][4][5] |
| Molecular Weight | 138.16 g/mol | [3][4][5] |
| Melting Point | 132-133 °C; 140 °C | [2][4] |
| Boiling Point | 270.6 °C at 760 mmHg | [4] |
| Solubility | Sparingly soluble in water (32 g/L at 25 °C) | [2] |
| Appearance | Powder or crystals | |
| Topological Polar Surface Area (TPSA) | 40.46 Ų | [3] |
| logP | 1.4455 | [3] |
Spectroscopic Profile for Structural Verification
Confirming the successful synthesis or purity of 4-(1-Hydroxyethyl)phenol relies on a multi-faceted spectroscopic analysis.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides an unambiguous fingerprint. Key expected signals include a doublet for the methyl protons, a quartet for the methine proton, distinct signals for the aromatic protons (showing ortho- and meta-coupling), and broad singlets for the two hydroxyl protons, which are exchangeable with D₂O.[6]
-
IR Spectroscopy : The infrared spectrum is dominated by a strong, broad absorption for the O-H stretching of the alcohol and phenol groups, typically in the 3200-3500 cm⁻¹ range.[6] A strong C-O stretching band will also be present around 1000-1200 cm⁻¹.[6]
-
Mass Spectrometry : In a mass spectrometer, alcohols often undergo alpha-cleavage (breaking the bond next to the oxygen-bearing carbon) and dehydration.[6] The molecular ion peak (M⁺) would be observed at m/z 138, with a prominent fragment from the loss of a methyl group (m/z 123) being characteristic.
| Spectroscopy Type | Characteristic Absorption / Shift |
| ¹H NMR | Aromatic protons (Ar-H): ~6.8-7.2 ppm; Phenolic proton (Ar-OH): ~4-7 ppm (broad); Methine proton (CH-OH): ~4.8 ppm (quartet); Methyl protons (CH₃): ~1.4 ppm (doublet); Alcoholic proton (CH-OH): variable (broad).[6] |
| IR (Infrared) | O-H stretch (phenol & alcohol): 3200-3500 cm⁻¹ (strong, broad); C-O stretch: 1000-1200 cm⁻¹ (strong); Aromatic C=C stretch: 1500-1600 cm⁻¹.[6] |
| MS (Mass Spec) | [M]⁺: m/z 138; [M-CH₃]⁺: m/z 123 (alpha-cleavage); [M-H₂O]⁺: m/z 120 (dehydration). |
Section 2: Synthesis Strategies: From Prochiral Ketone to Chiral Alcohol
The most direct and common synthesis of 4-(1-Hydroxyethyl)phenol involves the reduction of the corresponding ketone, 4-hydroxyacetophenone. The choice of reducing agent is critical and dictates the selectivity and conditions of the reaction.
Chemo- and Regioselective Synthesis
The primary challenge is the selective reduction of the ketone without affecting the aromatic ring or the phenolic hydroxyl group.[4]
-
Causality of Reagent Choice : Sodium borohydride (NaBH₄) is the reagent of choice for this transformation in a laboratory setting. Its mild nature ensures it will not reduce the aromatic ring. It is also highly selective for aldehydes and ketones over other functional groups like esters or carboxylic acids. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.
Caption: General workflow for the synthesis of 4-(1-Hydroxyethyl)phenol.
Enantioselective Synthesis: The Gateway to Chiral Drugs
For many pharmaceutical applications, obtaining a single enantiomer is mandatory. Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones like 4-hydroxyacetophenone to their corresponding chiral alcohols.[4] This technique typically employs a Ruthenium(II) catalyst with a chiral ligand.[4] The production of specific enantiomers is crucial where chirality governs biological activity.[4]
Section 3: Biological Significance and Applications
The utility of 4-(1-Hydroxyethyl)phenol stems from its inherent chemical properties and its role as a versatile synthetic intermediate.
Antioxidant Activity
As a phenolic compound, 4-(1-Hydroxyethyl)phenol exhibits antioxidant properties. The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize damaging free radicals.[4] This process forms a stable phenoxyl radical, which is resonance-stabilized, thereby terminating the radical chain reaction.[4] This intrinsic activity is a feature of many phenolic compounds used in health and material science.[7]
Caption: Mechanism of phenolic antioxidant activity.
Intermediate in Drug Development
The true power of 4-(1-Hydroxyethyl)phenol lies in its role as a synthetic building block. Its bifunctional nature allows for a wide range of chemical modifications. Notably, derivatives of the closely related structure, 4-(2-amino-1-hydroxyethyl)phenol, have been investigated as potent agonists of the β2 adrenergic receptor, which is a key target for treating pulmonary diseases like asthma and COPD.[8] This highlights the compound's relevance in constructing more complex pharmacologically active molecules. Furthermore, it serves as a precursor for Schiff base metal complexes that have been studied for their anticancer activity against cell lines like MCF-7.[9] It is also a known metabolite produced by Saccharomyces cerevisiae.[10]
Section 4: Experimental Protocols
The following protocols are provided as self-validating methodologies, incorporating steps for both synthesis and verification.
Protocol 1: Synthesis via Ketone Reduction
Objective: To synthesize 4-(1-Hydroxyethyl)phenol from 4-hydroxyacetophenone.
Methodology:
-
Reaction Setup: To a solution of 4-hydroxyacetophenone (1.0 eq) in methanol in a round-bottom flask, cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Causality: Portion-wise addition controls the exothermic reaction.
-
Reaction: After addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor reaction progress by TLC.
-
Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (pH ~7).
-
Workup: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification & Verification: Concentrate the filtrate in vacuo to yield a crude solid. Recrystallize from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to obtain pure 4-(1-Hydroxyethyl)phenol. Confirm identity and purity via melting point and ¹H NMR analysis.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee)
Objective: To determine the enantiomeric purity of a chirally synthesized 4-(1-Hydroxyethyl)phenol sample.
Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying enantiomeric excess. It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[4]
Caption: Workflow for determining enantiomeric excess via Chiral HPLC.
Methodology:
-
Sample Preparation: Prepare a stock solution of the synthesized chiral alcohol in the mobile phase (e.g., 1 mg/mL).
-
Instrumentation:
-
HPLC System: Standard HPLC with a UV detector.
-
Chiral Column: A polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
-
Analysis: Inject the sample onto the column. The two enantiomers, (R)- and (S)-4-(1-Hydroxyethyl)phenol, will elute at different retention times.
-
Quantification: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Section 5: Safety and Handling
Proper handling is paramount when working with any chemical intermediate.
-
Hazards: 4-(1-Hydroxyethyl)phenol is classified as harmful if swallowed and causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11]
-
Precautions: Always use in a well-ventilated area, such as a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[11] Avoid creating dust.[4]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, under an inert atmosphere if possible.[4]
Conclusion
4-(1-Hydroxyethyl)phenol is a deceptively simple molecule that offers significant strategic value to the research and drug development community. Its well-defined physicochemical properties, predictable reactivity, and role as a chiral precursor make it an indispensable tool. A thorough understanding of its synthesis, from selective reduction to asymmetric methods, and its analytical characterization, is essential for its effective application. By appreciating the causality behind its chemical behavior, researchers can confidently and creatively incorporate this versatile building block into the synthesis of novel, high-value compounds.
References
- 4-(1-Hydroxyethyl)phenol | Supplier - Benchchem. (n.d.). Benchchem.
- 4-((1S)-1-hydroxyethyl)phenol | C8H10O2 | CID 10866400 - PubChem. (n.d.). PubChem.
- CAS 2380-91-8: 1-(4-Hydroxyphenyl)ethanol | CymitQuimica. (n.d.). CymitQuimica.
- 4-(1-hydroxyethyl)phenol CAS#: 2380-91-8 - ChemicalBook. (n.d.). ChemicalBook.
- 4-(1-Hydroxyethyl)phenol [CAS# 2380-91-8] - chemBlink. (n.d.). chemBlink.
- 2380-91-8 | 4-(1-Hydroxyethyl)phenol - ChemScene. (n.d.). ChemScene.
- Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a. - ResearchGate. (n.d.).
- Safety Data Sheet - Angene Chemical. (2025, March 12). Angene Chemical.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 20). Sigma-Aldrich.
- 4-(1-Hydroxyethyl)phenol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). PharmaCompass.
- RU2558329C1 - METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL) - Google Patents. (n.d.).
- 4-[(1S)-1-Hydroxyethyl]phenol | 93781-59-0 | TDA78159 - Biosynth. (n.d.). Biosynth.
- Electronic Supplementary Information for Biomimetic aerobic oxidative hydroxylation of arylboronic acids to phenols catalysed b - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- 2 - SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
- EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor - Google Patents. (n.d.).
- 4-(1-Hydroxyethyl)phenol | 2380-91-8 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET - TCI Chemicals. (2025, December 4). TCI Chemicals.
- Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise - NIH. (n.d.).
- Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (n.d.). MDPI.
- 1 H NMR spectrum for 4-(2'-Hydroxyethyl)phenol compound isolated from prosopis juliflora pods in CDCl3 - ResearchGate. (n.d.).
- 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, September 24). Chemistry LibreTexts.
- Phenol, 4-(2-aminoethyl)- - the NIST WebBook. (n.d.). NIST.
- 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). The... - ResearchGate. (n.d.).
Sources
- 1. 4-(1-hydroxyethyl)phenol CAS#: 2380-91-8 [chemicalbook.com]
- 2. CAS # 2380-91-8, 4-(1-Hydroxyethyl)phenol, 4-Hydroxyphenylmethylcarbinol, p-(1-Hydroxyethyl)phenol, p-Hydroxy-alpha-methylbenzyl alcohol - chemBlink [chemblink.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-((1S)-1-hydroxyethyl)phenol | C8H10O2 | CID 10866400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. 4-(1-Hydroxyethyl)phenol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. angenechemical.com [angenechemical.com]
